4-[3-[(4-méthylpipérazin-1-yl)méthyl]benzoyl]benzoate d’éthyle
Vue d'ensemble
Description
Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a chemical compound that is used in the synthesis of the anticancer drug imatinib . Imatinib is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases, and it is marketed by Novartis Pharma for the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer .
Synthesis Analysis
The synthesis of imatinib, which involves the use of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate, has been reported in several methods . The first synthesis of imatinib was based on the connection of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . The synthesis involved the condensation of these two compounds by heating in a large volume of pyridine . A novel synthesis method has also been developed, which involved the reduction of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis
The molecular structure of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is complex, with several functional groups. The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imatinib from Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate include nucleophilic substitution, reduction, and condensation . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .Applications De Recherche Scientifique
Synthèse pharmaceutique
Le 4-[3-[(4-méthylpipérazin-1-yl)méthyl]benzoyl]benzoate d’éthyle est principalement connu comme un intermédiaire dans la synthèse de l’imatinib, un médicament utilisé pour traiter certains types de cancer. L’imatinib agit en inhibant les tyrosine kinases spécifiques, qui sont des enzymes qui peuvent être hyperactives dans certains types de cellules cancéreuses .
Recherche chimique
En recherche chimique, ce composé pourrait être utilisé pour étudier les propriétés et la réactivité des dérivés de la N-méthylpipérazine. Ces études peuvent conduire au développement de nouveaux composés ayant des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
It’s structurally related to imatinib , which is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases play crucial roles in cell proliferation and survival, and their dysregulation is implicated in certain types of cancer .
Mode of Action
If we consider its structural similarity to imatinib , it might function as an ATP-competitive inhibitor, binding to the ATP-binding site of the tyrosine kinases . This would prevent the phosphorylation of substrates by these kinases, thereby inhibiting signal transduction pathways that promote cell proliferation and survival .
Biochemical Pathways
Based on its structural similarity to imatinib , it might affect pathways downstream of BCR-ABL and c-kit tyrosine kinases . Inhibition of these kinases could disrupt signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to imatinib , it might inhibit cell proliferation and induce apoptosis in cells expressing dysregulated tyrosine kinases .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as imatinib, have been found to interact with various enzymes and proteins . Imatinib, for instance, is known to inhibit the activity of tyrosine kinases , which play crucial roles in cellular functions such as cell growth and differentiation
Cellular Effects
Based on its structural similarity to imatinib, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Compounds with similar structures, such as imatinib, have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate in animal models have not been studied yet. Similar compounds have shown dose-dependent effects in animal models
Metabolic Pathways
Similar compounds, such as imatinib, have been found to be involved in various metabolic pathways
Propriétés
IUPAC Name |
ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCYNZUJMCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643418 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-52-8 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.